
KadsuralignanG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsuralignan G is a lignan compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This compound is part of a group of structurally diverse and biologically important compounds found in Kadsura coccinea . Kadsuralignan G has attracted attention due to its potential pharmacological activities, including anti-inflammatory and anti-tumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan G typically involves the extraction of the plant material using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan G .
Industrial Production Methods
Industrial production of Kadsuralignan G would likely follow similar extraction and fractionation processes, with optimization for large-scale operations. This may involve the use of more efficient extraction techniques and purification methods to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Kadsuralignan G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Kadsuralignan G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are often used as reaction media .
Major Products Formed
The major products formed from the reactions of Kadsuralignan G depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Kadsuralignan G has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignan biosynthesis and structure-activity relationships.
Wirkmechanismus
Kadsuralignan G exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of nitric oxide production by activated macrophages . This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which reduces the production of nitric oxide, a key mediator of inflammation . Additionally, Kadsuralignan G may interact with other molecular targets involved in inflammatory and tumor pathways, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Kadsuralignan G is part of a group of lignans isolated from Kadsura coccinea, including Kadsuralignan H, Kadsuralignan I, Kadsuralignan J, and Kadsuralignan K . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Kadsuralignan H and Kadsuralignan J also exhibit nitric oxide production inhibitory effects, but their potency and specific mechanisms may vary . The uniqueness of Kadsuralignan G lies in its specific structural configuration and its distinct pharmacological profile compared to other lignans in the same group .
Eigenschaften
Molekularformel |
C29H36O10 |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
(3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H36O10/c1-14-9-17-11-19(32-4)26(35-7)24(30)22(17)23-18(12-20-27(28(23)36-8)38-13-37-20)25(16(14)3)39-29(31)15(2)10-21(33-5)34-6/h10-12,14,16,21,25,30H,9,13H2,1-8H3/b15-10+ |
InChI-Schlüssel |
JIIONVBSCCDHNA-XNTDXEJSSA-N |
Isomerische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)/C(=C/C(OC)OC)/C)OCO4)OC)O)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C(=CC(OC)OC)C)OCO4)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



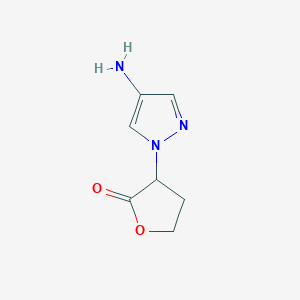
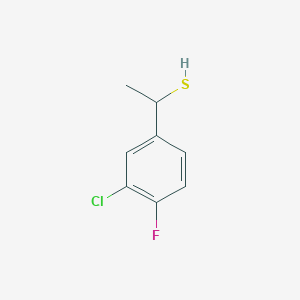

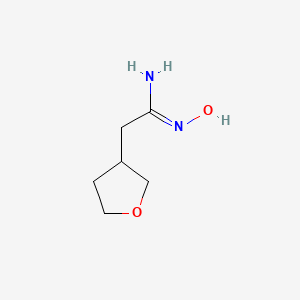
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)

![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
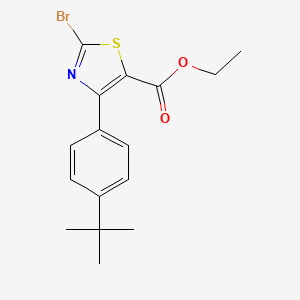


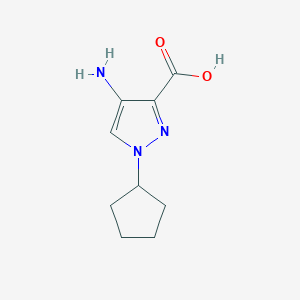
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
